molecular formula C24H22N6O3 B2530890 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 886896-42-0

2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B2530890
CAS No.: 886896-42-0
M. Wt: 442.479
InChI Key: KOOPKNDKEPCWOX-UHFFFAOYSA-N
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Description

2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N6O3 and its molecular weight is 442.479. The purity is usually 95%.
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Scientific Research Applications

Anxiolytic and Antidepressant Activity

  • Synthesis and Pharmacological Evaluation : A study synthesized derivatives of imidazo[2,1-f]purine-2,4-dione and evaluated their pharmacological properties. Among these compounds, some showed potential anxiolytic-like activity and behaved like antidepressants in animal models, indicating their potential for treating anxiety and depression (Zagórska et al., 2009).

Crystal Structure Analysis

  • Structural Properties : The structural properties of imidazolidine-2,4-dione derivatives, similar to the specified compound, were studied. These studies focused on the crystal structure, revealing important insights into the molecular conformation and interactions (Sethusankar et al., 2002).

Receptor Binding and Antagonism

  • Antagonistic Activity at Adenosine Receptors : Research into 2-phenylimidazo[2,1-i]purin-5-ones, structurally related to the compound , investigated their affinity for human A3 adenosine receptors. These compounds were identified as potent and selective inverse agonists, suggesting their utility in the study of adenosine receptor-mediated pathways (Ozola et al., 2003).

Anticancer Research

  • Synthesis and Evaluation for Anticancer Activity : Some purine-dione derivatives, which share a core structure with the specified compound, were designed and synthesized. These compounds were evaluated for their anticancer activity, particularly against human breast cancer cell lines, showcasing their potential in cancer research (Hayallah, 2017).

Properties

IUPAC Name

2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-14-9-15(2)11-17(10-14)30-18(16-7-5-4-6-8-16)12-28-20-21(26-23(28)30)27(3)24(33)29(22(20)32)13-19(25)31/h4-12H,13H2,1-3H3,(H2,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOPKNDKEPCWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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